molecular formula C14H20O3 B2926857 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid CAS No. 39863-61-1

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

Cat. No.: B2926857
CAS No.: 39863-61-1
M. Wt: 236.311
InChI Key: CGOQMJFEYSBSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is an organic compound with the molecular formula C14H20O3 It is characterized by a methoxy group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyacetophenone and isobutyl bromide.

    Alkylation: The first step involves the alkylation of 4-methoxyacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-3-(propan-2-yl)acetophenone.

    Reduction: The ketone group in 4-methoxy-3-(propan-2-yl)acetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride.

    Oxidation: The alcohol is subsequently oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives.

Scientific Research Applications

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Methoxyphenyl]butanoic acid: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    4-[4-Hydroxy-3-(propan-2-yl)phenyl]butanoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.

    4-[4-Methoxy-3-(methyl)phenyl]butanoic acid: Substituted with a methyl group instead of a propan-2-yl group, leading to variations in its physical and chemical properties.

Uniqueness

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is unique due to the presence of both a methoxy group and a propan-2-yl group on the phenyl ring, which imparts distinct steric and electronic effects

Properties

IUPAC Name

4-(4-methoxy-3-propan-2-ylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)12-9-11(5-4-6-14(15)16)7-8-13(12)17-3/h7-10H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOQMJFEYSBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.